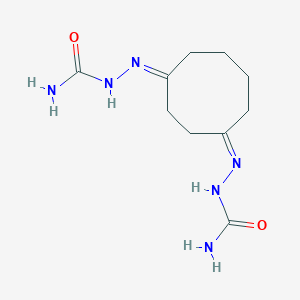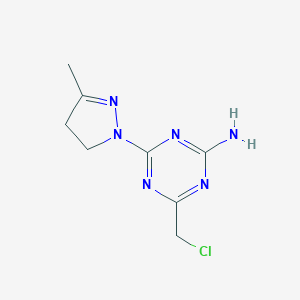
N-(4-aminophenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-aminophenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine, also known as ABT-737, is a small molecule drug that has been extensively studied for its potential use as a cancer treatment. ABT-737 is a member of the BH3-mimetic class of drugs, which are designed to target and inhibit anti-apoptotic proteins in cancer cells.
Mécanisme D'action
The mechanism of action of N-(4-aminophenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine involves its binding to anti-apoptotic proteins in cancer cells, such as Bcl-2, Bcl-xL, and Bcl-w. These proteins normally prevent the activation of the pro-apoptotic proteins, such as Bax and Bak, which are responsible for inducing apoptosis in cells. By binding to the anti-apoptotic proteins, N-(4-aminophenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine can release the pro-apoptotic proteins, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-aminophenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine has been shown to have potent anti-cancer effects in vitro and in vivo. The drug has been shown to induce apoptosis in a variety of cancer cell types, including leukemia, lymphoma, and solid tumors. N-(4-aminophenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-aminophenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine is its specificity for cancer cells. The drug targets anti-apoptotic proteins that are overexpressed in cancer cells, but not in normal cells. This specificity reduces the risk of toxicity and side effects associated with traditional cancer treatments. However, N-(4-aminophenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine has some limitations for lab experiments, including its low solubility in water and its susceptibility to degradation in acidic conditions.
Orientations Futures
There are many future directions for the use of N-(4-aminophenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine in cancer treatment. One direction is the development of new BH3-mimetic drugs that can target a wider range of anti-apoptotic proteins. Another direction is the combination of N-(4-aminophenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine with other cancer treatments, such as immunotherapy and targeted therapy. Additionally, the use of N-(4-aminophenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine in combination with biomarkers to predict patient response could improve patient outcomes. Finally, the development of new delivery methods for N-(4-aminophenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine, such as nanoparticles or liposomes, could improve its efficacy and reduce toxicity.
Méthodes De Synthèse
The synthesis of N-(4-aminophenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine involves several steps, including the formation of the benzothiazole ring, the introduction of the aminophenyl group, and the attachment of the methyl group. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of N-(4-aminophenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine has been extensively studied and optimized, resulting in a reliable and efficient method for producing the drug.
Applications De Recherche Scientifique
N-(4-aminophenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine has been extensively studied for its potential use as a cancer treatment. The drug works by targeting and inhibiting anti-apoptotic proteins in cancer cells, which are proteins that prevent the cells from undergoing apoptosis, or programmed cell death. By inhibiting these proteins, N-(4-aminophenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine can induce apoptosis in cancer cells, leading to their death.
Propriétés
Formule moléculaire |
C14H13N3S |
|---|---|
Poids moléculaire |
255.34 g/mol |
Nom IUPAC |
4-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline |
InChI |
InChI=1S/C14H13N3S/c1-17-12-4-2-3-5-13(12)18-14(17)16-11-8-6-10(15)7-9-11/h2-9H,15H2,1H3 |
Clé InChI |
FOWQEOALMIMXPO-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2SC1=NC3=CC=C(C=C3)N |
SMILES canonique |
CN1C2=CC=CC=C2SC1=NC3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid](/img/structure/B296015.png)
![4-[(E)-4-Fluorostyryl]benzonitrile](/img/structure/B296016.png)
![2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline](/img/structure/B296019.png)


![7-[2-(benzyloxy)phenyl]-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B296027.png)
![2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether](/img/structure/B296028.png)
![2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide](/img/structure/B296034.png)
![N-[(1-benzyl-1H-indol-2-yl)carbonyl]-N,N'-dicyclohexylurea](/img/structure/B296035.png)

![4-({10-[(3-Carboxyacryloyl)oxy]decyl}oxy)-4-oxobut-2-enoic acid](/img/structure/B296039.png)
![N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine](/img/structure/B296040.png)
![N~5~-[(2,2,2-trichloroethoxy)carbonyl]ornithine](/img/structure/B296041.png)
![2-{[(Diethylboryl)oxy]carbonyl}pyrrolidine](/img/structure/B296042.png)